molecular formula C9H12N2O5 B150692 1-((2R,4R,5S)-4-Hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione CAS No. 31501-19-6

1-((2R,4R,5S)-4-Hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione

Cat. No.: B150692
CAS No.: 31501-19-6
M. Wt: 228.2 g/mol
InChI Key: MXHRCPNRJAMMIM-GKROBHDKSA-N
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Description

1-((2R,4R,5S)-4-Hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C9H12N2O5 and its molecular weight is 228.2 g/mol. The purity is usually 95%.
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Biological Activity

1-((2R,4R,5S)-4-Hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione, commonly known as a derivative of pyrimidine, has garnered attention due to its potential biological activities. This compound is structurally related to nucleosides and has been studied for its implications in therapeutic applications, particularly in antiviral and anticancer research.

  • Molecular Formula : C10H14N2O5
  • Molecular Weight : 242.23 g/mol
  • CAS Number : 131682-41-2

The biological activity of this compound is primarily attributed to its interaction with nucleic acid synthesis pathways. It acts as an analog to nucleosides and can inhibit viral replication by mimicking the natural substrates required for DNA and RNA synthesis.

Antiviral Activity

Research has indicated that this compound exhibits significant antiviral properties. It has been shown to inhibit the replication of various viruses including:

  • HIV : Studies suggest that it interferes with reverse transcriptase activity, thereby preventing viral genome replication.
  • Hepatitis B Virus (HBV) : The compound has demonstrated efficacy in reducing HBV replication in vitro.

Anticancer Properties

In addition to its antiviral effects, this compound has been evaluated for its anticancer potential:

  • Mechanism : It may induce apoptosis in cancer cells by disrupting nucleotide metabolism and promoting cell cycle arrest.
  • Case Studies : In a study involving human cancer cell lines, treatment with this compound resulted in a significant reduction in cell viability and proliferation rates.

Table 1: Summary of Biological Activities

Activity TypeTargetEffectReference
AntiviralHIVInhibition of reverse transcriptase
AntiviralHBVReduced viral replication
AnticancerVarious tumorsInduction of apoptosis

Case Studies

  • Study on HIV Inhibition
    • Objective : To evaluate the effectiveness against HIV.
    • Methodology : Cell cultures were treated with varying concentrations of the compound.
    • Results : A dose-dependent decrease in viral load was observed, confirming its potential as an antiviral agent.
  • Evaluation of Anticancer Effects
    • Objective : To assess cytotoxicity against cancer cell lines.
    • Methodology : MTT assays were performed on breast and lung cancer cell lines.
    • Results : Significant cytotoxic effects were noted at concentrations above 10 µM, indicating potential for further development as an anticancer drug.

Properties

IUPAC Name

1-[(2R,4R,5S)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O5/c12-4-6-5(13)3-8(16-6)11-2-1-7(14)10-9(11)15/h1-2,5-6,8,12-13H,3-4H2,(H,10,14,15)/t5-,6+,8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXHRCPNRJAMMIM-GKROBHDKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC1N2C=CC(=O)NC2=O)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H](O[C@H]1N2C=CC(=O)NC2=O)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10940443
Record name 1-(2-Deoxypentofuranosyl)-4-hydroxypyrimidin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10940443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

189282-17-5
Record name 2,4(1H,3H)-Pyrimidinedione, 1-(2-deoxy-alpha-L-erythro-pentofuranosyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0189282175
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(2-Deoxypentofuranosyl)-4-hydroxypyrimidin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10940443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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